4-((Benzyloxy)methyl)pyrrolidin-2-one 4-((Benzyloxy)methyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13887232
InChI: InChI=1S/C12H15NO2/c14-12-6-11(7-13-12)9-15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

4-((Benzyloxy)methyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC13887232

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

4-((Benzyloxy)methyl)pyrrolidin-2-one -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 4-(phenylmethoxymethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C12H15NO2/c14-12-6-11(7-13-12)9-15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
Standard InChI Key HRJIWBFXHFHTLE-UHFFFAOYSA-N
Canonical SMILES C1C(CNC1=O)COCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

The structural framework of 4-((Benzyloxy)methyl)pyrrolidin-2-one consists of a five-membered pyrrolidin-2-one ring (a γ-lactam) substituted at the 4-position with a benzyloxy methyl group. The benzyloxy moiety introduces aromaticity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Key physicochemical properties are summarized below:

PropertyValue
IUPAC Name4-(Phenylmethoxymethyl)pyrrolidin-2-one
Molecular FormulaC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_{2}
Molecular Weight205.25 g/mol
Canonical SMILESC1C(CNC1=O)COCC2=CC=CC=C2
InChI KeyHRJIWBFXHFHTLE-UHFFFAOYSA-N

The lactam ring’s carbonyl group at position 2 and the ether linkage in the benzyloxy substituent are critical for hydrogen bonding and hydrophobic interactions, respectively .

Analytical Characterization

Advanced spectroscopic techniques are essential for confirming the structure and purity of 4-((Benzyloxy)methyl)pyrrolidin-2-one:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include a singlet for the lactam carbonyl proton (~2.5 ppm), multiplet peaks for the benzyl aromatic protons (7.2–7.4 ppm), and resonances for the methylene groups adjacent to oxygen (~3.5–4.0 ppm) .

  • ¹³C NMR: The lactam carbonyl carbon should appear near 175 ppm, with aromatic carbons between 125–140 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 205.1572 [M+H]⁺, consistent with the molecular formula C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_{2}.

Research Gaps and Future Directions

Despite its synthetic accessibility, 4-((Benzyloxy)methyl)pyrrolidin-2-one remains underexplored. Priority areas for investigation include:

Biological Screening

  • Kinase Profiling: Evaluate inhibitory activity against VEGFR-2, EGFR, and PDGFRβ using enzymatic assays .

  • Neurotransmitter Transporter Assays: Assess affinity for dopamine (DAT) and serotonin (SERT) transporters via radioligand binding studies.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the benzyloxy methyl group (e.g., halogenation, methoxy substitution) could optimize potency and selectivity.

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